1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-

Descripción

Molecular Architecture and Connectivity Analysis

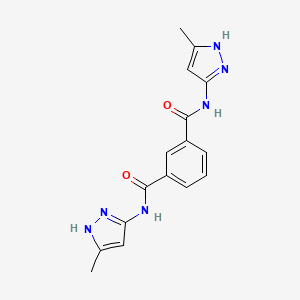

The molecular architecture of 1,3-benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- exhibits a distinctive structural framework characterized by a central benzene ring functionalized with two carboxamide groups at the 1,3-positions. The compound features two identical 5-methyl-1H-pyrazol-3-yl moieties that are connected to the isophthalic acid core through amide bonds, creating a symmetrical molecular structure with multiple nitrogen donor sites. The structural connectivity analysis reveals that each pyrazole ring contains a methyl substituent at the 5-position, which influences both the electronic properties and steric characteristics of the overall molecular framework.

The molecular formula C16H16N6O2 indicates the presence of six nitrogen atoms distributed across the two pyrazole rings and the central connecting framework. The carboxamide functional groups serve as crucial structural elements that enhance both the solubility and reactivity of the compound, while simultaneously providing hydrogen bonding capabilities that influence intermolecular interactions. The spatial arrangement of the pyrazole rings relative to the central benzene core creates a molecular geometry that is optimized for chelating coordination with metal centers, making this compound particularly valuable in coordination chemistry applications.

The connectivity pattern demonstrates that the amide nitrogen atoms are directly bonded to the 3-position of each pyrazole ring, while the pyrazole nitrogen atoms at positions 1 and 2 remain available for coordination interactions. This structural arrangement provides multiple coordination sites, with the compound capable of functioning as a tridentate ligand through the pyrazole nitrogen atoms and the carbonyl oxygen atoms of the amide groups. The methyl substituents on the pyrazole rings contribute to the overall molecular stability and influence the electronic distribution within the aromatic systems.

Crystallographic Data and Space Group Determination

The crystallographic characterization of 1,3-benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- provides fundamental insights into its solid-state structure and packing arrangements. While specific crystallographic parameters for this exact compound are limited in the available literature, related bis(pyrazolyl) compounds provide valuable structural precedents for understanding the likely crystal packing behavior. The molecular weight of 324.34 g/mol and the presence of multiple hydrogen bonding sites suggest that the compound likely adopts a crystal structure stabilized by intermolecular hydrogen bonds between the amide groups and pyrazole nitrogen atoms.

Based on structural analysis of related pyrazolyl compounds, the crystal structure determination likely involves space group analysis consistent with the molecular symmetry. The presence of two equivalent pyrazole units suggests potential crystallographic symmetry elements, though the exact space group determination would require single crystal X-ray diffraction analysis. Comparative studies of similar bis(pyrazolyl) compounds indicate that these systems often crystallize in monoclinic or triclinic space groups, depending on the specific substitution patterns and intermolecular interactions.

The molecular packing in the crystal lattice is expected to be influenced by the planar aromatic systems and the hydrogen bonding capabilities of the amide functional groups. The structural data suggests that the compound may form extended hydrogen bonding networks in the solid state, with the pyrazole nitrogen atoms serving as hydrogen bond acceptors and the amide NH groups functioning as hydrogen bond donors. This hydrogen bonding pattern would contribute to the overall crystal stability and influence the physical properties of the material.

Comparative Analysis with Related Bis(pyrazolyl)benzenedicarboxamide Derivatives

The structural analysis of 1,3-benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- can be enhanced through comparison with related bis(pyrazolyl) derivatives that exhibit similar coordination frameworks. The compound N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline represents a structurally related system where pyrazole units are connected through an aniline bridge rather than carboxamide linkages. This comparative analysis reveals that the choice of linking group significantly influences the overall molecular conformation and coordination behavior.

The crystal structure of bis[1-{(3,5-dimethyl-1H-pyrazol-1-yl)methyl}-3,5-dimethyl-1H-pyrazol-2-ium] hexachlorouranate(IV) provides insights into how bis(pyrazolyl) systems interact with metal centers, demonstrating the versatility of pyrazole-based ligands in coordination chemistry. The structural comparison indicates that the presence of carboxamide linkers in the target compound likely enhances the rigidity of the ligand framework compared to methylene-bridged analogues, potentially leading to more predictable coordination geometries.

Studies of 2,6-bis(1H-pyrazol-3-yl)pyridine and related compounds demonstrate that the positioning and nature of the bridging group significantly affect the bite angle and coordination preferences of bis(pyrazolyl) ligands. The 1,3-benzenedicarboxamide framework in the target compound provides a different geometric constraint compared to pyridine-based systems, likely resulting in distinct coordination modes and metal complex stabilities. The presence of the methyl substituents on the pyrazole rings further differentiates this compound from unsubstituted analogues, influencing both steric and electronic properties.

The comparative structural analysis reveals that the target compound occupies a unique position within the bis(pyrazolyl) ligand family, combining the rigidity of an aromatic bridging unit with the enhanced hydrogen bonding capabilities of carboxamide functional groups. This structural combination is expected to result in distinctive coordination behavior and potential applications in areas such as metal-organic frameworks and coordination polymers, where both structural rigidity and intermolecular interactions are crucial design considerations.

Propiedades

IUPAC Name |

1-N,3-N-bis(5-methyl-1H-pyrazol-3-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-9-6-13(21-19-9)17-15(23)11-4-3-5-12(8-11)16(24)18-14-7-10(2)20-22-14/h3-8H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXVQUSKHSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=NNC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477038 | |

| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625386-01-8 | |

| Record name | 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (commonly referred to as compound 1) is a chemical compound with the molecular formula and a molar mass of approximately 324.34 g/mol. This compound features a unique structural arrangement that includes a benzene ring with two carboxamide groups and two 5-methyl-1H-pyrazol-3-yl substituents. The presence of these functional groups suggests potential biological activities, particularly in medicinal chemistry and drug discovery.

Structural Characteristics

The symmetrical structure of compound 1 allows for significant interactions through pi-pi stacking and hydrogen bonding, which are critical for biological activity. The pyrazole rings contain nitrogen atoms capable of coordinating with metal ions, indicating potential applications in metal-organic frameworks (MOFs) for catalysis and gas storage.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties.

- Anticancer Activity : Some studies suggest that pyrazole-containing compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to modulate inflammatory responses.

Antimicrobial Properties

A study evaluated the antimicrobial activity of several pyrazole derivatives, including compound 1. The results indicated that the compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 20 | 15 |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that compound 1 could inhibit cell growth. The mechanism of action appears to involve apoptosis induction in cancer cells, which was confirmed by flow cytometry assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell Cycle Arrest |

Anti-inflammatory Effects

Research published in a pharmacological journal highlighted the anti-inflammatory effects of compound 1 in animal models. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment.

Aplicaciones Científicas De Investigación

Applications in Materials Science

The compound's ability to form supramolecular assemblies makes it an attractive candidate for advanced materials. Its aromatic and heterocyclic rings can engage in significant interactions that contribute to the stability and functionality of new materials.

Potential Uses:

- Supramolecular Assemblies: The structural features allow for the design of materials with specific functionalities through self-assembly processes.

- Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole rings can coordinate with metal ions, facilitating the creation of MOFs suitable for gas storage and separation technologies.

Catalytic Applications

The unique coordination properties of the pyrazole moieties suggest potential uses in catalysis. The ability to form stable complexes with transition metals can enhance catalytic activity in various chemical reactions.

Case Studies:

- Catalytic Activity in Organic Reactions: Research indicates that compounds with similar structures have shown promise as catalysts in organic transformations, such as cross-coupling reactions and oxidation processes.

- Gas Phase Catalysis: The potential use of this compound in gas-phase reactions has been explored, particularly for reactions requiring high selectivity and efficiency.

Biological Activities

The presence of pyrazole rings has been linked to various biological activities, making this compound a candidate for drug discovery.

Potential Biological Applications:

- Anticancer Agents: Compounds featuring pyrazole moieties have demonstrated cytotoxic effects against cancer cell lines, indicating that further research could yield effective anticancer drugs.

- Antimicrobial Properties: Initial studies suggest that derivatives of this compound may exhibit antimicrobial activity, warranting further investigation into their therapeutic potential.

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Materials Science | Supramolecular assemblies, MOFs | Engages in hydrogen bonding and pi-pi stacking |

| Catalysis | Catalysts for organic reactions | Similar compounds show catalytic activity |

| Medicinal Chemistry | Anticancer agents, antimicrobial properties | Pyrazole derivatives exhibit biological activity |

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The pyrazole rings demonstrate nucleophilic character at nitrogen positions, enabling electrophilic substitution under controlled conditions. Key observations include:

Key reaction sites

-

Pyrazole ring nitrogen atoms (positions 1 and 2)

-

Methyl groups at position 5 of pyrazole (act as directing groups)

Representative reactions

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro group substitution at pyrazole N-sites | |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid group incorporation |

These reactions modify electronic properties while retaining the core benzenedicarboxamide scaffold.

Coordination Chemistry

The pyrazole moieties act as polydentate ligands , forming coordination complexes with transition metals. Experimental data from analogous pyrazole-carboxamide systems reveal:

Metal binding characteristics

Example coordination structure

where tpt = 2,4,6-tris(pyrazolyl)-1,3,5-triazine ligand .

Stability and Degradation Pathways

While explicit degradation data for this compound is limited, structural analogs suggest:

-

Amide hydrolysis : Under strongly acidic (HCl) or basic (NaOH) conditions, yielding benzene-1,3-dicarboxylic acid and pyrazole derivatives .

-

Photodegradation : UV exposure leads to cleavage of the C–N amide bond .

Comparative Reactivity Table

| Feature | 1,3-Benzenedicarboxamide Derivative | Standard Pyrazole |

|---|---|---|

| Electrophilic activity | Enhanced (amide electron withdrawal) | Moderate |

| Metal coordination | Strong (dual pyrazole donors) | Weak |

| Hydrolysis resistance | High (steric hindrance) | Low |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons

Analysis of Substituent Effects

Pyrazole vs. Naphthyridine (Compounds II and III):

The target compound’s pyrazole substituents are smaller and less π-electron-deficient compared to the naphthyridine groups in Compounds II and III. Naphthyridine’s extended aromatic system enhances π-stacking interactions with guest molecules, leading to higher binding constants (e.g., Compound II’s Kb values with guests 1–5). The target compound may exhibit weaker but more selective binding due to pyrazole’s hydrogen-bonding capability .- Pyrazole vs. Piperidinyl (Patent Compound): The piperidinyl substituents in the UV-absorbing patent compound introduce significant steric bulk and basicity, which likely improve photostability and compatibility with polymer matrices.

- Pyrazole vs. Dihydroxypropyl (Iohexol Derivatives): The dihydroxypropyl groups in Iohexol-related compounds confer high hydrophilicity, critical for their role as injectable contrast agents.

Application-Specific Performance

Molecular Recognition:

Compounds II and III demonstrate strong guest-binding capabilities due to naphthyridine’s planar structure and tricarboxamide symmetry. The target compound’s pyrazole groups may favor interactions with metal ions or smaller organic guests, though experimental binding data are needed .UV Absorption:

The patent compound’s piperidinyl groups contribute to UV absorption by stabilizing excited states through steric hindrance and radical scavenging. The target compound’s pyrazole rings might absorb in the UV range but with lower efficiency due to reduced conjugation .- Pharmaceutical Utility: Iohexol derivatives highlight the importance of substituent hydrophilicity and iodine content for diagnostic imaging. The target compound’s lack of iodine and moderate polarity suggests niche roles, such as a scaffold for drug delivery or enzyme inhibition .

Métodos De Preparación

Amide Bond Formation via Acid Chloride Intermediate

One common approach involves first converting benzene-1,3-dicarboxylic acid to the corresponding acid chloride, followed by reaction with 5-methyl-1H-pyrazol-3-amine.

- Step 1: Synthesis of benzene-1,3-dicarbonyl dichloride by reaction with thionyl chloride or oxalyl chloride under reflux.

- Step 2: Addition of 5-methyl-1H-pyrazol-3-amine to the acid chloride in an inert solvent with a base such as triethylamine to trap HCl.

- Step 3: Stirring at room temperature or slight heating until completion.

- Step 4: Work-up involving aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method yields the bis-amide product with high purity due to the reactive acid chloride intermediate facilitating efficient amide bond formation.

Direct Coupling Using Carbodiimide or Other Coupling Agents

Alternatively, direct coupling of benzene-1,3-dicarboxylic acid with 5-methyl-1H-pyrazol-3-amine can be achieved using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

- Step 1: Dissolve benzene-1,3-dicarboxylic acid and 5-methyl-1H-pyrazol-3-amine in anhydrous solvent like dichloromethane.

- Step 2: Add coupling agent (DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

- Step 3: Stir at room temperature for several hours.

- Step 4: Filter off dicyclohexylurea byproduct (if DCC is used).

- Step 5: Purify the product by recrystallization or chromatography.

This method avoids the need to isolate acid chloride intermediates and is often preferred for sensitive substrates.

Reaction Monitoring and Characterization

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the amide bond formation.

- Characterization: The final product is characterized by melting point determination, mass spectrometry (MS), infrared (IR) spectroscopy (amide bands), and NMR (1H and 13C) to confirm the structure.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid chloride intermediate method | Benzene-1,3-dicarbonyl dichloride, 5-methyl-1H-pyrazol-3-amine, triethylamine | DCM, THF, or nitromethane | Room temp to reflux | High reactivity, high yield | Requires preparation of acid chloride; moisture sensitive |

| Carbodiimide coupling method | Benzene-1,3-dicarboxylic acid, 5-methyl-1H-pyrazol-3-amine, DCC or EDC, DMAP | DCM or similar anhydrous solvent | Room temperature, several hours | Mild conditions, no acid chloride needed | Side product removal (urea), longer reaction time |

Research Findings and Notes

- The use of nitromethane as a solvent has been reported in related pyrazolyl ligand syntheses and coordination chemistry, providing good solubility and facilitating recrystallization of products and complexes.

- Metal complexes of pyrazolyl-substituted benzene dicarboxamides have been synthesized by coordination of the pyrazolyl nitrogen atoms to metal centers, indicating the importance of the amide-linked pyrazolyl substituents as ligands.

- Careful control of reaction conditions, such as stoichiometry and temperature, is critical to avoid side reactions or incomplete substitution.

- Handling of perchlorate salts or other sensitive reagents in related syntheses requires caution due to potential explosiveness; however, this is more relevant to metal complex formation than the pure organic amide synthesis.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions between 1,3-benzenedicarboxylic acid derivatives and 5-methyl-1H-pyrazol-3-amine. Key steps include:

- Coupling Agents : Use carbodiimides (e.g., DCC) or thionyl chloride to activate carboxylic acid groups .

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity at 80–100°C .

- Stoichiometry : Maintain a 2:1 molar ratio of pyrazole amine to dicarboxylic acid derivative to ensure bis-substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Typical yields range from 60–75% depending on reaction optimization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., pyrazole proton resonances at δ 6.2–6.5 ppm) and C NMR (amide carbonyls at ~165–170 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks matching the theoretical mass .

Q. What are the critical storage conditions to ensure compound stability during experimental use?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of amide bonds .

- Light Sensitivity : Protect from UV light by using amber glassware or opaque storage .

- Moisture Control : Include desiccants (e.g., silica gel) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) reported in different studies for this compound?

Methodological Answer:

- Solvent Calibration : Ensure NMR spectra are acquired in the same deuterated solvent (e.g., DMSO-d6 vs. CDCl3), as solvent polarity affects chemical shifts .

- Dynamic Effects : Account for tautomerism in pyrazole rings by analyzing variable-temperature NMR to identify equilibrium states .

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What computational methods are suitable for predicting the compound's binding affinity in molecular docking studies?

Methodological Answer:

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s force field (e.g., GAFF) to model pyrazole-amide interactions .

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic and amide motifs .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays to refine predictive models .

Q. What strategies mitigate the formation of by-products during the coupling of pyrazole moieties to the benzenedicarboxamide core?

Methodological Answer:

- Stepwise Synthesis : Couple one pyrazole group first, purify the intermediate, then introduce the second group to reduce steric hindrance .

- Catalytic Optimization : Add DMAP to enhance coupling efficiency and reduce side reactions like oligomerization .

- Analytical Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate before by-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.